molecular formula C29H48O2 B010120 Roxburghiadiol A CAS No. 103629-94-3

Roxburghiadiol A

Cat. No. B010120
M. Wt: 428.7 g/mol
InChI Key: FLFAKBJFVNSCHC-HFOFPBCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roxburghiadiol A is a natural compound found in the traditional Chinese herb, Oroxylum indicum. This compound has gained attention due to its potential therapeutic properties and its ability to act as a lead compound for the development of new drugs. Roxburghiadiol A has been extensively studied for its biological activities and its mechanism of action.

Scientific Research Applications

Discovery and Structural Analysis

Roxburghiadiol A, along with roxburghiadiol B, was first identified in the leaves and fruits of Aglaia roxburghiana. These compounds are classified as 14 alpha-methylsterols. Advanced techniques like 2D-nmr confirmed the structure of roxburghiadiol A, recognizing it as a 6 beta epimer (Balakrishna, Kundu, & Patra, 1990).

Anti-inflammatory Properties

Roxburghiadiol A exhibits significant anti-inflammatory effects. This was observed in studies using the carrageenin-induced rat paw oedema and cotton pellet granuloma methods. Additionally, it showed notable effects on mast cell degranulation induced by compound 48/80, indicating its role in the anti-inflammatory properties of Aglaia roxburghiana (Janaki, Vijayasekaran, Viswanathan, & Balakrishna, 1999).

Phytochemistry and Pharmacology

In broader research on Aglaia roxburghiana and related species, various chemical constituents like polysaccharides, flavonoids, glycosides, organic acids, and triterpenes like roxburghiadiol A have been identified. These compounds are linked to pharmacological activities such as anti-inflammatory, antiviral, immunomodulatory, and antineoplastic effects. Such research underscores the potential of these compounds in treating various health conditions, though further study is needed to clarify their absorption, distribution, metabolism, and excretion pathways (Ye, Shao, & Zhang, 2017).

properties

CAS RN

103629-94-3

Product Name

Roxburghiadiol A

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol

InChI

InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

FLFAKBJFVNSCHC-HFOFPBCXSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C

synonyms

4-bisnormethyl-24-methylenecycloarta-3,6-diol
roxburghiadiol A
roxburghiadiol B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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